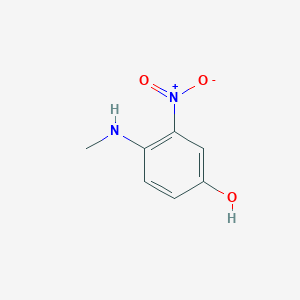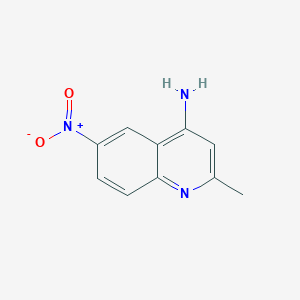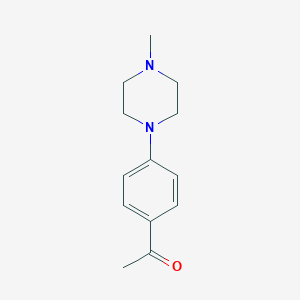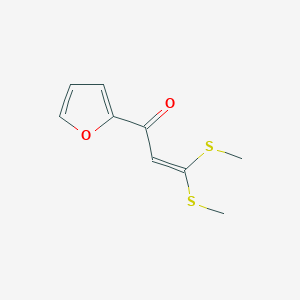
Cyclohexyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 3-methylbenzoate is a chemical compound that belongs to the class of esters. It is a colorless liquid that is soluble in organic solvents like ethanol, ether, and benzene. This compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-methylbenzoate is not well understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. It is also believed to have an effect on the activity of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
Cyclohexyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Cyclohexyl 3-methylbenzoate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations. It has a low solubility in water, which can make it difficult to use in aqueous solutions. It also has a low vapor pressure, which can make it difficult to use in gas-phase experiments.
Future Directions
There are several future directions for the use of Cyclohexyl 3-methylbenzoate in scientific research. One direction is the development of new compounds based on Cyclohexyl 3-methylbenzoate that have improved pharmacological properties. Another direction is the investigation of the mechanism of action of Cyclohexyl 3-methylbenzoate and its derivatives. This could lead to the development of new drugs for the treatment of neurological disorders like anxiety, depression, and Alzheimer's disease. Finally, there is a need for more studies on the safety and toxicity of Cyclohexyl 3-methylbenzoate and its derivatives. This could help to ensure that these compounds are safe for use in humans and animals.
Synthesis Methods
Cyclohexyl 3-methylbenzoate can be synthesized by the reaction of cyclohexanol with 3-methylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The yield of the product can be improved by using a solvent like toluene or xylene.
Scientific Research Applications
Cyclohexyl 3-methylbenzoate is used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It is used as a starting material for the synthesis of other compounds like cyclohexyl salicylate, which is used in the production of sunscreens. It is also used in the production of polymers and resins. In medicinal chemistry, it is used as a building block for the synthesis of biologically active compounds.
properties
CAS RN |
6641-66-3 |
|---|---|
Product Name |
Cyclohexyl 3-methylbenzoate |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclohexyl 3-methylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(15)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3 |
InChI Key |
BDOUOWCUFMJLNR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCCC2 |
Other CAS RN |
6641-66-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)




![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)